molecular formula C21H21N3O2 B11143710 N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11143710
M. Wt: 347.4 g/mol
InChI Key: GOBUOYRZBGVIRV-UHFFFAOYSA-N
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Description

The compound N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide features a hybrid structure combining an indole core with a 3,4-dihydroisoquinolinyl moiety linked via a 2-oxoethyl bridge.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C21H21N3O2/c1-15(25)22-19-7-4-8-20-18(19)10-12-23(20)14-21(26)24-11-9-16-5-2-3-6-17(16)13-24/h2-8,10,12H,9,11,13-14H2,1H3,(H,22,25)

InChI Key

GOBUOYRZBGVIRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with an isoquinoline derivative under specific conditions. The reaction may require catalysts such as palladium or nickel and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or isoquinoline rings using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced isoquinoline or indole derivatives.

Scientific Research Applications

N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (Source) Core Structure Key Substituent Melting Point (°C) Yield (%) LogP (Predicted)
Target Compound Indole-acetamide 3,4-Dihydroisoquinolinyl N/R N/R ~3.2
10j () Indole-acetamide 3-Chloro-4-fluorophenyl 192–194 8 4.0
10k () Indole-acetamide Naphthalen-1-yl 175–176 6 4.5
5a–5y () Indole-oxoacetamide Adamantan-1-yl Varies Varies 5.0–6.0
8a–w () Indole-sulfanylacetamide Oxadiazole-thiol N/R 60–85 2.5–3.5

Biological Activity

N-(1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a compound with significant potential in pharmacology, particularly in the fields of cancer treatment and anti-inflammatory therapies. This article delves into its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 125273-88-3

The compound's structure incorporates an indole and isoquinoline moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study involving human cancer xenografts showed that this compound effectively delayed tumor growth without significant body weight loss in treated mice .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis through activation of caspases (caspase-3 and -9).
  • Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro tests on murine macrophage cells indicated that it significantly inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α. The inhibition rates were comparable to established anti-inflammatory drugs like dexamethasone .

In Vivo Studies

In vivo experiments further corroborated these findings, demonstrating that the compound reduced leukocyte migration by 63.2% compared to control groups treated with indomethacin . This effect is critical in managing inflammatory responses in various diseases.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
AnticancerDelays tumor growth
Anti-inflammatoryReduces IL-1β production
Anti-inflammatoryInhibits TNF-α production
Anti-inflammatoryReduces leukocyte migration

Case Study 1: Cancer Xenograft Model

In a study involving nude mice with human cancer xenografts (NCI-H460 and HCT-116), the administration of this compound resulted in significant tumor size reduction. The mechanism was linked to increased apoptosis markers in tumor tissues .

Case Study 2: Inflammatory Response Modulation

Another study focused on the modulation of inflammatory responses in a murine model showed that the compound effectively reduced inflammation markers and improved recovery from induced inflammation. The results indicated a potential application in chronic inflammatory conditions .

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